Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Chemical Identity and Structural Characterization
Fundamental Chemical Properties
Molecular Formula, Weight, and CAS Registry
The compound is defined by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.34 g/mol |
| CAS Registry Number | 350996-90-6 |
| XLogP3 (Partition Coefficient) | 4.0 |
These values confirm its moderate lipophilicity and molecular stability under standard conditions.
IUPAC Nomenclature and Chemical Identifiers
The systematic IUPAC name is methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate , derived from:
- Parent structure : Cycloocta[b]thiophene (a fused bicyclic system comprising a thiophene ring and a cycloheptane ring).
- Substituents :
- Amino group (-NH₂) at position 2.
- Methyl ester (-COOCH₃) at position 3.
- Hydrogenation state : "Hexahydro" indicates six hydrogen atoms saturating the cycloheptane moiety.
Key identifiers include:
- SMILES :
COC(=O)C1=C(SC2=C1CCCCCC2)N - InChI :
InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 - InChI Key :
KMQMOTGFHOYIBQ-UHFFFAOYSA-N.
Structural Representation and Chemical Bonding
The molecule features:
- Core bicyclic framework :
Substituent arrangement :
Bonding characteristics :
Structural diagram :
S1
||
C2-NH₂—C3—COOCH₃
|| ||
C4-----C5
| |
C6-----C7
\ /
C8
Key Structural Insights from Computational Data
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMOTGFHOYIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373373 | |
| Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350996-90-6 | |
| Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Multicomponent Reaction for Core Formation
The central scaffold, methyl 2-amino-3-carboxythiophene fused with a six- or seven-membered aliphatic ring, is efficiently synthesized via the Gewald reaction. This reaction involves the condensation of:
- A cyclic ketone (e.g., cyclooctanone for the eight-membered ring),
- An activated nitrile compound (e.g., methyl cyanoacetate),
- Elemental sulfur,
- And a base catalyst (commonly pyrrolidine).
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst/Base | Pyrrolidine |
| Temperature | Microwave-assisted heating at 60 °C |
| Reaction Time | 30 minutes |
| Yield | Moderate to good (varies by substrate) |
This method yields 2-amino-3-methylester thiophenes fused to the cyclooctane ring, forming the key intermediate.
Functional Group Transformations
After obtaining the fused thiophene intermediate, further modifications are performed:
Esterification: The methyl ester group at position 3 is introduced or modified via treatment with methanol and catalytic acid (e.g., concentrated sulfuric acid) under reflux for 2–16 hours.
Amide Formation: To generate amide derivatives, the amino group at position 2 is reacted with cyclic anhydrides (e.g., phthalic anhydride or cis-1,2,3,6-tetrahydrophthalic anhydride) under inert atmosphere (argon) and heating (90–130 °C) overnight (~16 hours). This step forms amide linkages important for biological activity optimization.
Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved using aqueous sodium hydroxide at 90 °C for 2 hours.
Alternative Substituents at Position 3
Variations in the substituent at the 3-position of the thiophene ring have been explored by changing the activated nitrile starting material in the Gewald reaction:
| Substituent Type | Starting Material Used | Resulting Functional Group at Position 3 |
|---|---|---|
| Methyl ester | Methyl cyanoacetate | Methyl ester (–COOCH3) |
| Nitrile | Malononitrile | Nitrile group (–CN) |
| Methyl ketone | Alternative method (Abdelwahab et al.) | Methyl ketone (–COCH3) |
These variations allow for tuning of chemical and biological properties.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Gewald multicomponent reaction | Cyclooctanone, methyl cyanoacetate, sulfur, pyrrolidine, DMF, MW 60 °C, 30 min | 2-amino-3-methylester thiophene fused with cyclooctane | Core scaffold formation |
| 2 | Amide formation | Cyclic anhydride, argon atmosphere, heat 90–130 °C, 16 h | Amide derivatives of thiophene core | Enhances biological activity |
| 3 | Esterification | Methanol, conc. H2SO4, reflux 2–16 h | Methyl ester derivatives | Modifies ester functionality |
| 4 | Hydrolysis | NaOH (aq), 90 °C, 2 h | Carboxylic acid derivatives | Converts ester to acid |
Research Findings and Application Context
- The Gewald reaction-based synthesis provides a robust and versatile platform for generating methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate and analogs with high purity (typically >95%).
- Structural analogs prepared via this method have been evaluated for biological activities, including antiviral properties targeting SARS-CoV-2 proteins, demonstrating promising IC50 values in the low micromolar range.
- Reaction conditions such as microwave-assisted heating and inert atmosphere are critical for optimizing yields and purity.
- The modularity of the synthesis allows for systematic structure-activity relationship (SAR) studies by varying ring size and substituents, which is essential for drug discovery efforts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate against SARS-CoV-2. The compound has shown promise in inhibiting the virus's replication through its interaction with viral proteins.
- Inhibition of Macrodomain Activity : The compound has been identified as a potent inhibitor of the ADP-ribosyl hydrolyzing macrodomain of SARS-CoV-2. This inhibition is crucial for disrupting the virus's ability to replicate within host cells .
- Structure-Activity Relationship Studies : Variations in the compound's structure have been explored to enhance its potency. For instance, modifications in the fused ring system have led to improvements in inhibitory activity against viral replication .
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound:
- Study on SARS-CoV-2 Inhibition :
- Optimization and Derivative Development :
Mechanism of Action
The mechanism by which methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural Analogues with Varying Ring Sizes
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 40106-16-9) Molecular Formula: C₁₃H₁₉NO₂S Key Differences: Smaller six-membered cyclohexane ring fused to the thiophene. Biological Relevance: Used in antimycobacterial studies, showing moderate activity against Mycobacterium tuberculosis (MTB) but higher cytotoxicity compared to the cyclooctane analog .
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Molecular Formula: C₁₀H₁₃NO₂S Key Differences: Five-membered cyclopentane ring, leading to increased ring strain and altered reactivity .
Table 1: Structural Comparison of Ring-Size Variants
Derivatives with Substituent Modifications
Methyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 444923-64-2) Molecular Formula: C₁₇H₂₃NO₃S Key Differences: Cyclobutylcarbonyl group at the amino position enhances lipophilicity (LogP: ~3.5), improving membrane permeability .
Ethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 353767-45-0) Molecular Formula: C₃₀H₃₀N₂O₄S Key Differences: Bulky quinolinyl substituent increases molecular weight (514.64 g/mol) and steric hindrance, reducing binding to adenosine A₁ receptors compared to unsubstituted analogs .
Table 2: Substituent Effects on Bioactivity
Functional Group Variations: Ester vs. Amide
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 40106-16-9) Molecular Formula: C₁₃H₁₉NO₂S Key Differences: Ethyl ester instead of methyl ester. Shows similar reactivity but altered pharmacokinetics (e.g., longer half-life due to slower ester hydrolysis) .
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide Molecular Formula: C₁₁H₁₆N₂OS Key Differences: Carboxamide group replaces the ester, enhancing hydrogen-bonding capacity and target affinity (e.g., MTB MIC: 2.5 µg/mL vs. 5.6 µg/mL for ester analogs) .
Table 3: Ester vs. Amide Derivatives
Allosteric Enhancers of Adenosine A₁ Receptors
2-Amino-3-benzoylthiophenes (e.g., PD 81,723) share structural motifs with the target compound. Key findings include:
- Enhancement Mechanism: Slows dissociation of adenosine agonists (e.g., 45% binding enhancement at 10 µM) via allosteric modulation .
- SAR Insights: Amino Group: Essential for activity; N-methylation reduces efficacy by 90% . Keto Carbonyl: Critical for hydrogen bonding (EC₅₀: 0.3 µM for trifluoromethyl-substituted analogs) .
Biological Activity
Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₇N₁O₂S
- CAS Number : 350996-90-6
- Structural Characteristics : The compound features a thiophene ring fused with a cycloalkane structure, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes findings from various research efforts regarding its cytotoxic effects against different cancer cell lines.
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in MCF-7 cells. Flow cytometry analysis indicated that treated cells exhibited increased early and late apoptotic markers compared to untreated controls .
- Cell Cycle Arrest : Research indicates that this compound causes G2/M phase arrest in cancer cells. This effect correlates with a decrease in cell viability and proliferation rates .
- Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for cell division. This disruption can lead to increased cancer cell death through mechanisms involving cell cycle arrest .
Study on Anticancer Effects
A study conducted by researchers aimed to evaluate the anticancer properties of this compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast and lung cancer cells.
"The compound induced apoptosis effectively in MCF-7 cells with an IC50 value of 23.2 μM after 48 hours of treatment" .
Evaluation of Antimicrobial Activity
In addition to its antitumor properties, some derivatives related to this compound have shown promising antimicrobial activity. A study indicated that certain thiophene derivatives displayed moderate antibacterial effects against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, and what purification methods are typically employed?
The compound is synthesized via a Gewald-type reaction , which involves the condensation of a cyclohexanone derivative with methyl cyanoacetate and elemental sulfur in the presence of a base like diethylamine. For example, a structurally similar tetrahydrobenzo[b]thiophene analog (11a) was synthesized using cyclohexanone, methyl cyanoacetate, sulfur, and diethylamine in methanol, yielding 85% product after purification by washing with ice-cold methanol . Reverse-phase HPLC with gradients such as MeCN:H₂O (30%→100%) is commonly used for purification of intermediates . The molecular formula (C₁₂H₁₇NO₂S) and weight (239.34 g/mol) are confirmed via LC-MS .
Q. How is the structural identity of this compound validated using spectroscopic techniques?
Key characterization methods include:
- IR Spectroscopy : Peaks for NH (~3416 cm⁻¹), C=O (~1650 cm⁻¹), and C-O (~1268 cm⁻¹) confirm functional groups .
- NMR Spectroscopy : ¹H NMR signals for the methyl ester (δ ~3.78 ppm) and cyclohexyl protons (δ ~1.71–2.69 ppm) are critical for structural assignment. ¹³C NMR confirms carbonyl (δ ~166 ppm) and aromatic carbons .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 239.34) validate the molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is classified as a skin and eye irritant (Category 2/2A) and may cause respiratory toxicity (Category 3). Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to minimize inhalation risks.
- Immediate cleanup of spills using inert absorbents (e.g., sand) .
Advanced Research Questions
Q. How can structural modifications of the amino group enhance the compound's biological activity?
Acylation of the amino group with reactive electrophiles (e.g., succinic anhydride or pentafluorobenzoyl chloride) introduces functional diversity. For example, microwave-assisted acylation with succinic anhydride increased antibacterial activity in tetrahydrobenzo[b]thiophene derivatives by enhancing membrane penetration . Activity optimization strategies include:
- Screening substituents for steric and electronic effects.
- Using in vitro assays (e.g., MIC determination against S. aureus and E. coli) to correlate structure with efficacy .
Q. What methodologies are used to synthesize metal complexes of this compound, and how are their antioxidant properties evaluated?
The thiophene core can act as a ligand for transition metals (e.g., Fe(II), Co(II), Ru(II)) via the amino and carboxylate groups. A Schiff base ligand derived from a tetrahydrobenzo[b]thiophene analog formed octahedral complexes with Fe(II) and Co(II), showing strong antioxidant activity in FRAP and DPPH assays . Key steps include:
- Ligand synthesis via condensation reactions.
- Complex formation in methanol/water under nitrogen.
- Antioxidant evaluation using standardized protocols (e.g., IC₅₀ determination) .
Q. How do data contradictions arise in biological activity studies, and how can they be resolved?
Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may stem from differences in:
- Assay conditions (e.g., pH, solvent polarity).
- Cell line susceptibility (e.g., MCF-7 vs. HeLa cells). Resolution strategies include:
- Cross-validation using orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation).
- Meta-analysis of structural analogs to identify activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
